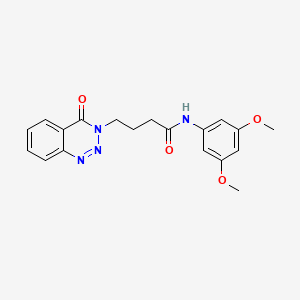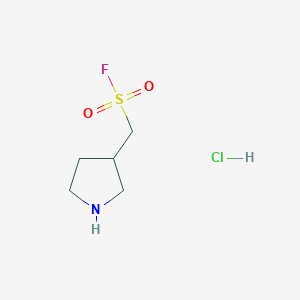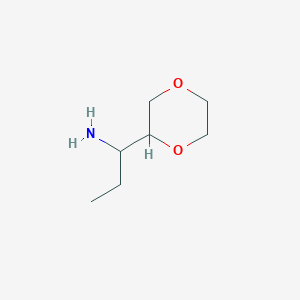
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DMXB-A, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to have a unique mechanism of action that could be useful in the treatment of a variety of medical conditions.
科学的研究の応用
Chemical Synthesis and Reactivity
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is involved in various synthetic pathways, including the synthesis of β-substituted-α,β-unsaturated amides. Its reactivity has been explored in the context of β-lithiations of carboxamides, leading to the formation of lactams and trisubstituted α,β-unsaturated amides upon treatment with butyllithium and subsequent reactions with electrophiles (Katritzky, Szajda, & Lam, 1993).
Antitumor Activity
Research on derivatives closely related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has shown promising antitumor activities. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing resemblance in structure, highlighted broad spectrum antitumor activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting the potential of similar compounds for anticancer research (Al-Suwaidan et al., 2016).
Amidation Reactions
In synthetic chemistry, efficient, racemization-free amidation of protected amino acids has been achieved using compounds structurally related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. Such reactions are crucial for producing amino acid amides with good yield and optical purity, which is essential for pharmaceutical synthesis (Somlai, Szókán, & Balaspiri, 1992).
Anticonvulsant Agents
The synthesis and evaluation of hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been conducted. These studies involve compounds structurally akin to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, aiming to create new antiepileptic drugs. Preliminary screenings have shown promising results in preclinical seizure models, highlighting the potential therapeutic applications of such compounds (Kamiński et al., 2015).
Synthesis of Novel Derivatives
The compound has also been used in the synthesis of novel benzoxazoles under catalyst conditions facilitated by bis-ionic liquids. This research indicates the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Nikpassand, Fekri, & Farokhian, 2015).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCICUWRAXNHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2386390.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)
![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)


